N-Methyl-4-(quinolin-3-yl)aniline
Description
N-Methyl-4-(quinolin-3-yl)aniline is a heteroaromatic compound featuring a quinoline moiety substituted at the 3-position of the aniline ring. The quinoline scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial applications.
Properties
Molecular Formula |
C16H14N2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-methyl-4-quinolin-3-ylaniline |
InChI |
InChI=1S/C16H14N2/c1-17-15-8-6-12(7-9-15)14-10-13-4-2-3-5-16(13)18-11-14/h2-11,17H,1H3 |
InChI Key |
QVSOSBLXZONUMM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key Observations :
- Positional isomerism: Quinolin-3-yl vs. quinolin-2-yl substitution (e.g., ) alters electronic properties and binding interactions.
- Electron-withdrawing groups (e.g., -CF₃, -OCF₃) improve metabolic stability and modulate solubility .
- Quinazoline derivatives (e.g., ) introduce additional nitrogen atoms, enhancing hydrogen-bonding capabilities.
Key Observations :
- Multicomponent reactions (e.g., ) enable rapid diversification but often result in lower yields (e.g., 20% for indole derivatives).
- Palladium-catalyzed coupling () is versatile for introducing olefinic side chains but requires protective groups.
- High-yield routes (e.g., 86% for trifluoromethyl derivatives in ) highlight the efficiency of coupling with benzoyl isothiocyanate.
Physicochemical Properties
*Estimated from analogs; †Assumed based on structure.
Key Observations :
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